molecular formula C16H22Cl2N2 B13621922 N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride

N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride

Cat. No.: B13621922
M. Wt: 313.3 g/mol
InChI Key: AFVHLEYWLJXTFL-UHFFFAOYSA-N
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Description

N-[(Naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a piperidine derivative with a naphthalene substituent. Its structure consists of a piperidine ring linked to a naphthalen-1-ylmethyl group via an amine bond, with two hydrochloride counterions enhancing solubility.

Properties

Molecular Formula

C16H22Cl2N2

Molecular Weight

313.3 g/mol

IUPAC Name

N-(naphthalen-1-ylmethyl)piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C16H20N2.2ClH/c1-2-9-16-13(5-1)6-3-7-14(16)11-18-15-8-4-10-17-12-15;;/h1-3,5-7,9,15,17-18H,4,8,10-12H2;2*1H

InChI Key

AFVHLEYWLJXTFL-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)NCC2=CC=CC3=CC=CC=C32.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride typically involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the dihydrochloride salt form of the compound .

Chemical Reactions Analysis

Types of Reactions

N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthoquinones, while reduction can produce different piperidine derivatives .

Scientific Research Applications

N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biological pathways. Detailed studies have shown that it can affect cell signaling, metabolic processes, and other cellular functions .

Comparison with Similar Compounds

Structural Analogs with Varied Aryl Substituents

The naphthalene moiety in the target compound distinguishes it from analogs with simpler aryl groups. Key comparisons include:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
N-[(2-Fluorophenyl)methyl]piperidin-3-amine dihydrochloride 2-Fluorophenyl C₁₂H₁₇Cl₂FN₂ 291.18 High purity (95%), used in chiral studies
N-[(4-Chlorophenyl)methyl]piperidin-3-amine dihydrochloride 4-Chlorophenyl C₁₂H₁₇Cl₃N₂ 307.64 Likely improved stability due to electron-withdrawing Cl
N-[(3-Bromophenyl)methyl]piperidin-3-amine dihydrochloride 3-Bromophenyl C₁₂H₁₇BrCl₂N₂ 354.09 Higher molecular weight impacts solubility
(R)-N-Isopropylpiperidin-3-amine dihydrochloride Isopropyl C₈H₂₀Cl₂N₂ 215.16 Reduced aromaticity; potential for altered pharmacokinetics

Key Observations :

  • Chirality : Enantiomers like (R)- and (S)-isopropyl derivatives show distinct biological profiles, suggesting the target compound’s stereochemistry could critically influence activity .
AChE/BChE Inhibition:

Compounds with nitro and aryl groups (e.g., 5-(4-Chlorophenyl)-N-(naphthalen-1-yl)-3-nitropyridin-2-amine) exhibit AChE inhibition (IC₅₀ values in µM range) via interactions with the enzyme’s catalytic site. The naphthalene group in these analogs enhances binding affinity due to hydrophobic interactions .

Antiviral Potential:

SARS-CoV-2 inhibitors like (R)-N-(4-fluorobenzyl)-1-(1-(naphthalen-1-yl)ethyl)piperidine-4-carboxamide (Scheme 4 in ) share structural motifs with the target compound. The naphthalene moiety likely contributes to viral protease inhibition by occupying hydrophobic pockets .

Physicochemical Properties

Solubility and Stability:
  • Dihydrochloride salts : The target compound and its analogs (e.g., [334618-23-4] and [334618-07-4]) exhibit enhanced water solubility compared to free bases, critical for bioavailability .
  • Melting Points : Naphthalene-containing compounds (e.g., 3i–3q in ) show higher melting points (150–250°C) due to rigid aromatic systems, whereas alkyl-substituted analogs (e.g., isopropyl derivatives) have lower melting points .

Biological Activity

N-[(naphthalen-1-yl)methyl]piperidin-3-amine dihydrochloride is a chemical compound characterized by its unique combination of a naphthalene ring and a piperidine moiety. This compound, with the CAS number 2731006-85-0, has garnered attention for its potential biological activities and applications in medicinal chemistry.

  • Molecular Formula : C₁₅H₁₈Cl₂N₂
  • Molecular Weight : 313.3 g/mol
  • Physical State : Solid, typically available as a dihydrochloride salt.

The synthesis of this compound generally involves the reaction of naphthalen-1-ylmethanol with piperidin-3-amine, followed by conversion to its dihydrochloride form using hydrochloric acid.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in biological systems. This compound may modulate the activity of various biological targets, leading to diverse pharmacological effects.

Pharmacological Applications

Research indicates that compounds similar to this compound have shown promise in several areas:

  • Neuropharmacology : The compound may act as a modulator for neurotransmitter receptors, particularly histamine receptors.
  • Antimicrobial Activity : Similar piperidine derivatives have demonstrated antibacterial and antifungal properties, suggesting potential applications in treating infections .

Case Studies and Research Findings

  • Histamine Receptor Antagonism : A study on related compounds showed that certain derivatives exhibited high affinity for histamine H₃ receptors, with some achieving nanomolar affinity levels (e.g., 12.5 nM) and significant inhibitory activity against acetylcholinesterase (AChE) enzymes .
  • Antimicrobial Testing : In vitro assays on piperidine derivatives revealed effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong efficacy .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityAffinity (K_i)
NaphthaleneC₁₀H₈AntimicrobialN/A
PiperidineC₅H₁₁NNeuroactiveN/A
N-[benzyl]-piperidineC₁₁H₁₅NAntihistaminic44.1 nM

The unique structural features of this compound contribute to its distinct biological properties compared to other piperidine and naphthalene derivatives.

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